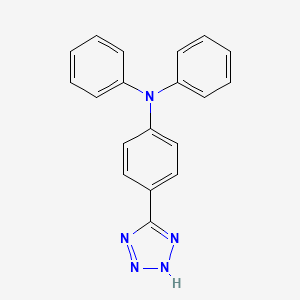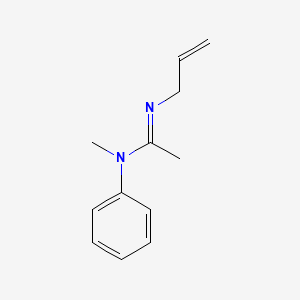
(1E)-N-Methyl-N-phenyl-N'-(prop-2-en-1-yl)ethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-N-Methyl-N-phenyl-N’-(prop-2-en-1-yl)ethanimidamide is an organic compound that belongs to the class of imidamides These compounds are characterized by the presence of an imidamide functional group, which consists of a nitrogen atom double-bonded to a carbon atom, with the nitrogen atom also bonded to another nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Methyl-N-phenyl-N’-(prop-2-en-1-yl)ethanimidamide typically involves the reaction of N-methyl-N-phenylamine with prop-2-en-1-yl ethanoate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the imidamide bond. The reaction conditions, including temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of (1E)-N-Methyl-N-phenyl-N’-(prop-2-en-1-yl)ethanimidamide may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while ensuring the quality and consistency of the final product. Common industrial practices include the use of automated reactors, stringent quality control measures, and environmentally friendly processes to minimize waste and reduce the environmental impact.
化学反応の分析
Types of Reactions
(1E)-N-Methyl-N-phenyl-N’-(prop-2-en-1-yl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms. Substitution reactions can result in the formation of various substituted derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may have biological activity and can be studied for its effects on biological systems.
Medicine: Potential medicinal applications include its use as a precursor for pharmaceutical compounds or as an active ingredient in drug formulations.
Industry: The compound can be utilized in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism by which (1E)-N-Methyl-N-phenyl-N’-(prop-2-en-1-yl)ethanimidamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
N-Methyl-N-phenylacetamide: Similar in structure but lacks the prop-2-en-1-yl group.
N-Phenyl-N’-(prop-2-en-1-yl)ethanimidamide: Similar but lacks the N-methyl group.
N-Methyl-N’-(prop-2-en-1-yl)ethanimidamide: Similar but lacks the phenyl group.
Uniqueness
(1E)-N-Methyl-N-phenyl-N’-(prop-2-en-1-yl)ethanimidamide is unique due to the presence of both the N-methyl and N-phenyl groups, as well as the prop-2-en-1-yl group. This combination of functional groups can confer distinct chemical and biological properties, making the compound valuable for specific applications.
特性
CAS番号 |
113676-45-2 |
|---|---|
分子式 |
C12H16N2 |
分子量 |
188.27 g/mol |
IUPAC名 |
N-methyl-N-phenyl-N'-prop-2-enylethanimidamide |
InChI |
InChI=1S/C12H16N2/c1-4-10-13-11(2)14(3)12-8-6-5-7-9-12/h4-9H,1,10H2,2-3H3 |
InChIキー |
SAILVHBZOWGVGG-UHFFFAOYSA-N |
正規SMILES |
CC(=NCC=C)N(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one](/img/structure/B14292494.png)
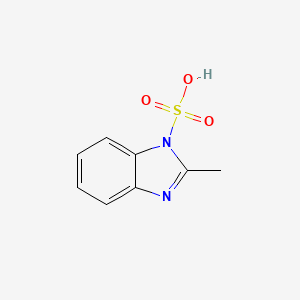


![3,3'-Sulfonylbis{6-[(4-methoxyphenyl)carbamoyl]benzoic acid}](/img/structure/B14292519.png)
![9-Hydroxy-2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium](/img/structure/B14292521.png)
![1-Ethoxy-2,3-difluoro-4-[(4-pentylcyclohexyl)methoxy]benzene](/img/structure/B14292524.png)
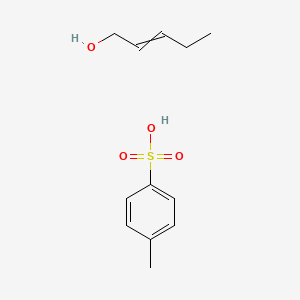
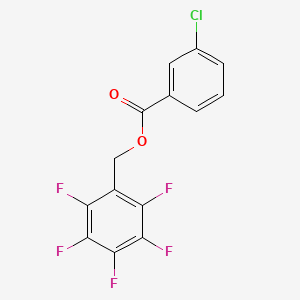
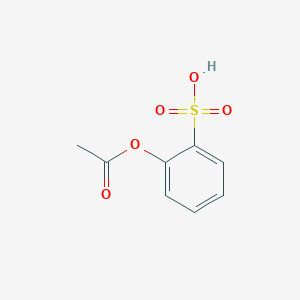
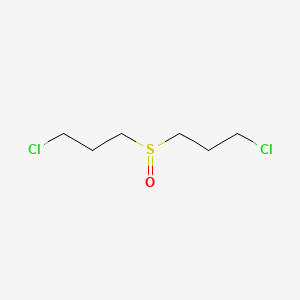
![6-Chloro-3-[(2-hydroxypropyl)amino]-4-phenylquinolin-2(1H)-one](/img/structure/B14292559.png)
![3-Chloro-2-methyl-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14292565.png)
